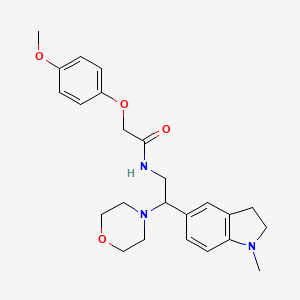

2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

描述

属性

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c1-26-10-9-19-15-18(3-8-22(19)26)23(27-11-13-30-14-12-27)16-25-24(28)17-31-21-6-4-20(29-2)5-7-21/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCWHVCBZWRRLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common steps include:

Formation of 4-methoxyphenol derivative: This involves the reaction of 4-methoxyphenol with suitable reagents to introduce the phenoxy group.

Synthesis of 1-methylindoline: This step includes the alkylation of indoline to introduce the methyl group.

Coupling reaction: The intermediate compounds are coupled using reagents like acyl chlorides or anhydrides to form the final acetamide structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the acetamide group, converting it to amine derivatives.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation products: Quinone derivatives.

Reduction products: Amine derivatives.

Substitution products: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

相似化合物的比较

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide

N-(Isoindolin-5-yl)-2-(4-Methoxyphenyl)Acetamide HCl

- Structure: Features a 4-methoxyphenyl group instead of 4-methoxyphenoxy and an isoindolinyl amine.

- Activity : Synthesized as a Class I HDAC modulator, highlighting the role of methoxyaryl groups in epigenetic target engagement .

Methoxyphenoxy-Acetamide Derivatives

2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides

- Structure: Contains a thiazolidinedione-linked methoxyphenoxy group, differing in the acetamide’s nitrogen substituent.

- Activity : Exhibited hypoglycemic effects in mice, with 3c (N-(4-nitrophenyl) derivative) showing IR peaks at 1667 cm⁻¹ (C=O stretch) and an IC₅₀ of 430.2 µM .

- Comparison : The target compound’s indoline-morpholine chain may confer better CNS penetration compared to nitroaryl substituents, which are often associated with hepatotoxicity.

N-(5-Amino-2-Methoxyphenyl)-2-(4-Methoxyphenoxy)Acetamide

- Structure: Nearly identical phenoxy-acetamide backbone but substitutes the amine with a 5-amino-2-methoxyphenyl group.

- Activity: No direct data, but the amino group could enable covalent binding to targets like kinases or oxidases .

- Comparison: The target compound’s morpholinoethyl-indoline chain likely reduces reactivity (vs. free -NH₂), improving metabolic stability.

Heterocyclic and Antibiotic Analogs

Cephalosporin Derivative (18b)

- Structure: 2-(4-Methoxyphenoxy)acetamide fused to a cephalosporin β-lactam core.

- Activity : Antibacterial against Mycobacterium tuberculosis, synthesized in 32% yield .

- Comparison : The β-lactam ring confers antibiotic activity, absent in the target compound, but shared acetamide motifs may influence bacterial membrane interactions.

FPR2 Agonists (Pyridazin-3(2H)-one Derivatives)

- Structure: 4-Methoxybenzyl-substituted pyridazinones with acetamide tails.

- Activity : Activate FPR2, inducing calcium mobilization and chemotaxis in neutrophils (EC₅₀ ~ nM range) .

- Comparison: The target compound’s indoline-morpholine chain may sterically hinder GPCR binding, redirecting activity to non-FPR targets.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves sequential coupling of the methoxyphenoxyacetic acid moiety with the morpholinoethyl-indoline scaffold. Key steps include nucleophilic substitution for ether bond formation and amide coupling using reagents like EDCI/HOBt. Intermediates are characterized via ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS to verify purity .

- Critical Parameters : Reaction temperature (e.g., 0–25°C for amide coupling) and solvent choice (DMF or dichloromethane) significantly impact yield .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Techniques :

- IR Spectroscopy : Validates carbonyl (C=O, ~1660–1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

- ¹H/¹³C NMR : Assigns methoxy protons (δ ~3.8 ppm), aromatic indoline protons (δ 6.9–7.5 ppm), and morpholine protons (δ ~3.4–3.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Assays :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Cell Viability (MTT Assay) : Screens cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can conflicting data on SAR (Structure-Activity Relationship) for morpholinoethyl-indoline derivatives be resolved?

- Approach :

- Docking Studies : Compare binding poses in target proteins (e.g., PI3Kγ) using software like AutoDock Vina to explain potency variations .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methoxy vs. ethoxy) to activity .

- Case Study : Fluorine substitution on the phenoxy group () improved activity by 20% vs. methoxy derivatives, attributed to enhanced hydrophobic interactions .

Q. What strategies optimize yield and purity during scale-up synthesis?

- Optimization :

- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to reduce byproducts .

- Purification : Gradient flash chromatography (hexane/EtOAc → CH₂Cl₂/MeOH) followed by recrystallization (ethyl acetate) achieves >98% purity .

Q. How do metabolic stability and pharmacokinetic (PK) properties of this compound compare to analogs?

- In Vivo Studies :

- Microsomal Stability Assay : Liver microsomes (human/rat) quantify CYP450-mediated degradation (t₁/₂ < 30 min suggests need for prodrug design) .

- Plasma Protein Binding (PPB) : Equilibrium dialysis reveals >90% binding, necessitating dose adjustments .

- Comparative Data : Analogs with bulkier substituents (e.g., 4-chlorophenyl) show 2x longer t₁/₂ in rat models .

Q. What computational methods validate target engagement mechanisms?

- Tools :

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (e.g., EGFR kinase) .

- QM/MM Calculations : Identify key interactions (e.g., hydrogen bonding with Asp831 in EGFR) .

- Validation : Correlation between binding free energy (ΔG) from MM-PBSA and experimental IC₅₀ values (R² > 0.85) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Root Causes :

- Poor Solubility : Use PEG-400/water co-solvents to enhance bioavailability .

- Off-Target Effects : Chemoproteomics (thermal shift assays) identifies unintended kinase targets .

- Example : In vitro IC₅₀ of 50 nM () vs. in vivo ED₅₀ of 10 mg/kg suggests metabolic instability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。